![molecular formula C6H6ClF3N2O B2418012 [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101199-44-2](/img/structure/B2418012.png)
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and a hydroxymethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-chloro-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]formaldehyde or [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carboxylic acid.
Reduction: [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanol.
Substitution: [4-(Substituted)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in biological systems. The chloro and trifluoroethyl groups enhance its binding affinity to target proteins, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]ethanol
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]acetaldehyde
Uniqueness
Compared to similar compounds, [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring. The presence of the hydroxymethyl group at the 5-position provides unique reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
[4-chloro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEFLBZZDPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2417931.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
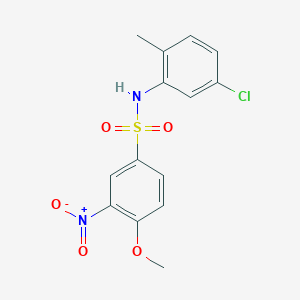
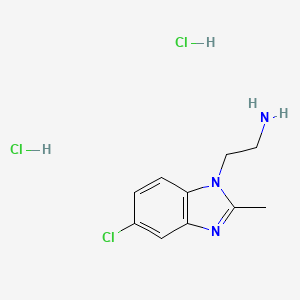
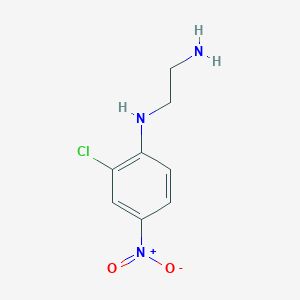
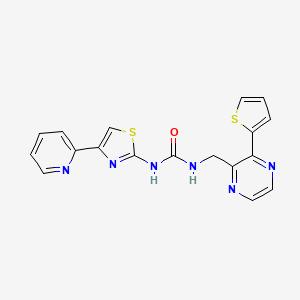


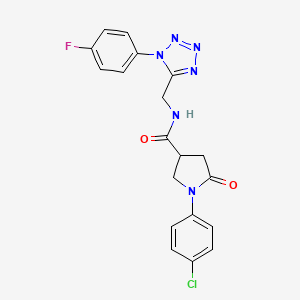
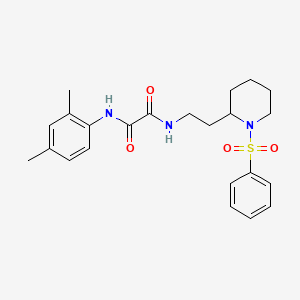

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)
